2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-2-25-14-8-6-13(7-9-14)19-15(22)12-21-16(23)18(20-17(21)24)10-4-3-5-11-18/h6-9H,2-5,10-12H2,1H3,(H,19,22)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYSISWBIMDRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:
Formation of the Spirohydantoin Core: The initial step involves the cyclization of appropriate precursors to form the spirohydantoin core. This can be achieved through the reaction of an amino acid derivative with an isocyanate under controlled conditions.
Introduction of the Ethoxyphenyl Group: The next step involves the introduction of the ethoxyphenyl group through a nucleophilic substitution reaction. This is typically carried out by reacting the spirohydantoin intermediate with 4-ethoxyphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: 4-ethoxyphenylacetyl chloride in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticonvulsant properties.
Biological Research: The compound is used in studies related to its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitter receptors, thereby exerting its anticonvulsant effects. The exact molecular pathways involved are still under investigation, but it is thought to influence ion channels and neurotransmitter release .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Several compounds share the spirodiazepinedione core but differ in substituents at the acetamide group. Key examples include:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Solubility :
- The 4-sulfamoylphenyl derivative (M8V) exhibits higher polarity due to the sulfonamide group, enhancing aqueous solubility compared to the ethoxyphenyl or fluorobenzyl analogs .
- The 4-methylcyclohexyl variant (1024311-97-4) has reduced solubility, likely due to its bulky aliphatic substituent .
Tautomerism vs. Stability :
Functional Group Modifications and Pharmacokinetic Implications
- 4-Ethoxyphenyl Group : The ethoxy moiety in the target compound provides moderate lipophilicity, balancing membrane permeability and metabolic stability.
- Halogenated Derivatives : The 2-chloro-4-methylphenyl analog (851099-09-7) may exhibit enhanced binding affinity to hydrophobic protein pockets due to chlorine’s electronegativity .
Biological Activity
The compound 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide is a member of the spirocyclic class of organic compounds, particularly spirohydantoins. Its unique structure and potential biological activities have drawn significant attention in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C_{16}H_{20}N_{2}O_{3}
Molecular Weight: 288.35 g/mol
CAS Number: [Not available]
The compound features a spirocyclic structure that contributes to its biological activity. The presence of the diazaspiro decane moiety is particularly significant as it may influence the interaction with biological targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding: It may interact with various receptors, modulating their activity and influencing physiological responses.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives within this class showed significant activity against a range of bacterial strains, suggesting potential use in treating infections caused by resistant bacteria.
Anticancer Activity
Several studies have explored the anticancer potential of spirohydantoins. For instance:
- Cell Line Studies: In vitro studies using cancer cell lines have shown that these compounds can induce apoptosis (programmed cell death) in various cancer types.
- Mechanistic Insights: The mechanism often involves the activation of caspases and modulation of cell cycle regulators.
Neuroprotective Effects
Given its structural characteristics, there is ongoing research into the neuroprotective effects of this compound:
- Neurodegenerative Disease Models: Preliminary studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, which are common in conditions like Alzheimer's disease.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core Formation : Cyclization reactions (e.g., using urea derivatives or hydantoin precursors) to construct the spirocyclic 1,3-diazaspiro[4.5]decane-2,4-dione core.
Functionalization : Introduction of the ethoxyphenylacetamide moiety via nucleophilic substitution or amide coupling. Common reagents include carbodiimides (e.g., EDC/HOBt) for amide bond formation .
Purification : Column chromatography or recrystallization to isolate the final compound. Reaction conditions (solvent, temperature) are optimized to minimize side products .
Q. How is the structural integrity of the compound confirmed during synthesis?
- Methodological Answer : Structural validation employs:
- NMR Spectroscopy : and NMR to verify spirocyclic connectivity and substituent placement. Key signals include carbonyl peaks (~170-180 ppm) and aromatic protons from the ethoxyphenyl group .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and spatial arrangements. For example, similar spirocyclic compounds show distinct puckering in the spiro ring system .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., CHNO requires m/z 343.15) .
Q. What preliminary biological assays are used to screen this compound?
- Methodological Answer : Initial screening focuses on:
- Enzyme Inhibition : Testing against targets like glycogen phosphorylase (via kinetic assays) due to structural similarities with spirohydantoin inhibitors. IC values are determined using spectrophotometric methods .
- Anticonvulsant Activity : Rodent models (e.g., maximal electroshock test) assess seizure suppression. Dosing regimens are optimized based on pharmacokinetic profiles of analogous compounds .
Advanced Research Questions
Q. How can the spirocyclic core’s reactivity be leveraged for structural diversification?
- Methodological Answer :
- Functional Group Interconversion : The dioxo groups undergo reduction (LiAlH) to form diols or selective oxidation (KMnO) to introduce additional carbonyls.
- Substituent Effects : Electron-withdrawing groups (e.g., halogens) on the ethoxyphenyl ring modulate electrophilicity, altering binding affinities in enzyme inhibition assays. For example, fluorinated analogs show enhanced metabolic stability .
- Table : SAR Trends in Analogous Compounds
| Substituent (R) | Biological Activity (IC, µM) | Reference |
|---|---|---|
| 4-Ethoxy | 15.2 (Glycogen phosphorylase) | |
| 4-Fluoro | 9.8 | |
| 3-Trifluoromethyl | 7.3 |
Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?
- Methodological Answer :
- Dynamic NMR : Detects conformational flexibility in solution (e.g., ring puckering) that static X-ray structures may miss.
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths to identify discrepancies. For example, spirocyclic strain may cause deviations in carbonyl geometries .
- Solvent Effects : Polar solvents (DMSO) stabilize zwitterionic forms, altering NMR chemical shifts versus solid-state data .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve cyclization efficiency.
- Flow Chemistry : Continuous reactors enhance heat/mass transfer during exothermic steps (e.g., amide coupling).
- Byproduct Analysis : HPLC-MS identifies impurities (e.g., hydrolyzed acetamide), guiding solvent selection (e.g., THF vs. DMF) .
Q. What computational tools predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., glycogen phosphorylase). The spirocyclic core’s rigidity reduces conformational entropy, favoring high-affinity binding .
- MD Simulations : GROMACS assesses stability of ligand–target complexes over 100-ns trajectories. Key interactions include hydrogen bonds with catalytic residues (e.g., Asp 283 in phosphorylase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
